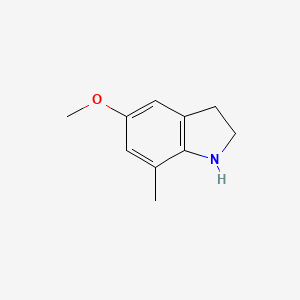

5-Methoxy-7-methylindoline

Description

Structural Context and Significance of the Indoline (B122111) Core in Chemical Sciences

The indoline scaffold, a hydrogenated version of indole (B1671886), is a privileged structure in medicinal chemistry and materials science. researchgate.net Indole itself is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org This core structure is found in a vast array of naturally occurring and synthetic compounds with significant biological activities. bohrium.comnih.gov

The significance of the indoline and indole core lies in its ability to interact with a multitude of biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net This versatility has led to the development of numerous indole-based drugs. researchgate.netbohrium.com The indole nucleus is a key component in many pharmaceuticals, agrochemicals, and pigments. ajchem-b.com

Indoline derivatives, the reduced form of indoles, are also of great interest. The dearomatization of indoles is a primary strategy for accessing indolines. mdpi.com These compounds often serve as crucial intermediates in the synthesis of complex natural products and pharmacologically active molecules. mdpi.comsci-hub.se The ability to introduce substituents at various positions on the indoline ring allows for the fine-tuning of a molecule's properties, making it a versatile scaffold for drug discovery. acs.orgfarmaceut.org

Rationale for Research Focus on 5-Methoxy-7-methylindoline and Substituted Indolines

The specific substitution pattern of this compound, with a methoxy (B1213986) group at the 5-position and a methyl group at the 7-position, makes it a subject of targeted research. The presence of a methoxy group, an electron-donating substituent, can significantly influence the reactivity and biological activity of the indole or indoline nucleus. chim.it Methoxy-activated indoles are often more reactive and can exhibit unique regiochemical behavior. chim.it

Research into this compound and its derivatives is driven by several factors:

Intermediate in Synthesis: This compound serves as a key intermediate in the synthesis of more complex molecules. lookchem.com Its structure provides a foundation for building a variety of compounds with potential applications in pharmaceuticals and chemical research. lookchem.com

Exploration of Biological Activity: The indoline core is a well-established pharmacophore. By creating derivatives of this compound, researchers can explore how different functional groups at various positions affect the biological activity of the resulting compounds. This exploration can lead to the discovery of new therapeutic agents. farmaceut.org

Fine-tuning of Properties: The methoxy and methyl groups on the aromatic ring of this compound influence its electronic and steric properties. Studying this specific substitution pattern helps scientists understand the structure-activity relationships of substituted indolines, which is crucial for designing molecules with desired characteristics. mdpi.com

The synthesis of substituted indolines, including those derived from this compound, is an active area of research, with various methods being developed to create a diverse range of these compounds for further investigation. sci-hub.seacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13NO | nih.govchemscene.com |

| Molecular Weight | 163.22 g/mol | chemscene.com |

| CAS Number | 736923-00-5 | chemscene.com |

| Topological Polar Surface Area | 21.26 Ų | chemscene.com |

| LogP | 1.97162 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-methoxy-7-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h5-6,11H,3-4H2,1-2H3 |

InChI Key |

MVYPIEJBLUSAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NCC2)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 7 Methylindoline

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Core

The indoline core possesses dual reactivity, with the benzenoid portion susceptible to electrophilic attack and the pyrrolidine (B122466) ring offering sites for both nucleophilic reactions at the nitrogen and functionalization at its carbon centers.

Site-Selectivity in Electrophilic Aromatic Substitution (EAS) of the Benzenoid Ring

The benzene (B151609) ring of 5-Methoxy-7-methylindoline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the secondary amine (an aniline-type system) and the C5-methoxy group. The directing effects of these groups determine the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

The secondary amine at the N1 position is a potent ortho- and para-directing group. Similarly, the C5-methoxy group directs incoming electrophiles to its ortho (C4, C6) and para positions. The concerted influence of these two groups strongly activates the C4 and C6 positions.

C4 Position: This position is ortho to both the amine and the methoxy (B1213986) group, making it the most electronically activated and, therefore, the most probable site for electrophilic attack.

C6 Position: This position is para to the amine and ortho to the methoxy group, also rendering it highly nucleophilic. However, it is sterically hindered by the adjacent C7-methyl group, which can diminish its reactivity towards bulky electrophiles.

Studies on analogous 1-acyl-4-methoxyindolines have shown that nitration can yield a mixture of 5- and 7-nitro isomers, with the ratio being dependent on the specific nitrating agent used. tandfonline.comresearchgate.net For this compound, nitration with reagents like ferric nitrate (B79036) or a mixture of nitric and sulfuric acid is expected to favor substitution at the C4 position due to the combined activating and directing effects of the amine and methoxy substituents. smolecule.comtandfonline.com

Formylation via the Vilsmeier-Haack reaction is a potent method for introducing an aldehyde group onto electron-rich aromatic rings. bhu.ac.injk-sci.comwikipedia.org While typically applied to indoles, its use on a highly activated indoline like this compound would likely result in formylation at the most nucleophilic C4 position. sid.ir

Table 1: Predicted Site-Selectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-methoxy-7-methylindoline | Strong activation and ortho-directing effect from both N1-amine and C5-methoxy group. |

| Halogenation | Br₂/AcOH | 4-Bromo-5-methoxy-7-methylindoline | Strong activation and ortho-directing effect from both N1-amine and C5-methoxy group. |

| Formylation | POCl₃, DMF | 4-Formyl-5-methoxy-7-methylindoline | Vilsmeier-Haack reaction targets the most electron-rich position. |

Reactivity at the Pyrrolidine Ring Positions (C2, C3)

The saturated pyrrolidine ring of this compound exhibits reactivity distinct from the aromatic pyrrole (B145914) ring of indoles. The primary sites of reactivity are the nitrogen atom and the adjacent C2 carbon-hydrogen bonds. The C2 position is analogous to the α-carbon of N-aryl pyrrolidines, making it susceptible to functionalization through modern C-H activation strategies.

Transition-metal catalysis, particularly with palladium, has enabled the direct α-arylation of N-aryl pyrrolidines with arylboronic acids. nih.gov Enzymatic approaches using engineered cytochrome P450 variants have also achieved enantioselective α-C–H functionalization via carbene transfer. acs.orgchemrxiv.org Furthermore, redox-neutral methods, often employing quinones as internal oxidants, facilitate the α-functionalization of pyrrolidines. rsc.orgacs.org These methodologies suggest that the C2 position of this compound can be functionalized to introduce alkyl or aryl substituents.

Oxidative functionalization can also occur at the C2 position. For instance, Pd(II)-catalyzed oxidative dearomatization of indole (B1671886) derivatives can yield indolines with an oxygenated quaternary stereocenter at C2. rsc.org Similarly, copper-catalyzed oxidation of certain substituted indoles can lead to hydroxylated indoline products. nih.gov

Nucleophilic Attack and Addition Reactions

As an electron-rich heterocycle, the indoline ring is not inherently susceptible to direct nucleophilic attack. Such reactions require prior activation of the molecule to generate an electrophilic intermediate. A common strategy involves the oxidation of the indoline to a more electrophilic species, such as an enamine or an iminium ion.

This iminium ion intermediate can then be trapped by a variety of nucleophiles at the C2 position. This approach has been used to synthesize trans-2,3-disubstituted indolines via intramolecular alkyne iminium ion cyclization. rsc.org Intermolecular additions of nucleophiles to C2 have also been reported, where an N-Ac indole is activated by a Lewis acid like FeCl₃ to react with electron-rich arenes. rsc.org Another modern approach involves the photo-induced dearomative nucleophilic addition to N-Boc protected indoles, which allows for the introduction of hydroxyl, alkoxyl, or cyano groups at the C2 position using organic photoredox catalysts under mild conditions. semanticscholar.org

A tandem dearomatization-spirocyclization-nucleophilic addition sequence provides another route to functionalized indolines, where a nucleophile attacks the spirocyclic intermediate. acs.org

Oxidative Transformations of the Indoline Ring System

Oxidation reactions are among the most important transformations of the indoline scaffold, leading to the formation of aromatic indoles or further oxidized quinone structures.

Oxidation to Indole Derivatives

The dehydrogenation (aromatization) of the indoline ring to form the corresponding indole is a facile and synthetically valuable transformation. This reaction can be accomplished using a variety of reagents and catalytic systems.

Palladium-based catalysts are widely employed for this purpose. Catalytic systems such as palladium(II) acetate (B1210297) with neocuproine (B1678164) under an oxygen atmosphere or heterogeneous catalysts like palladium on carbon (Pd/C) are highly effective. nih.govrsc.org A highly efficient method utilizes a hydroxyapatite-bound palladium catalyst (PdHAP), which can achieve near-quantitative yields with very low catalyst loading. Other transition metals, such as iridium in the form of a (PS-DPPBz)-Ir complex, also catalyze the acceptorless dehydrogenation of indolines, producing molecular hydrogen as the only byproduct. smolecule.com

Classical chemical oxidants like manganese dioxide (MnO₂) and o-chloranil have also been successfully used to convert indolines to indoles. rsc.orgnih.gov In biochemical contexts, cytochrome P450 enzymes have been shown to catalyze this aromatization. mdpi.com

Table 2: Selected Methods for the Dehydrogenation of Indolines to Indoles

| Catalyst / Reagent | Conditions | Product Yield | Reference(s) |

|---|---|---|---|

| Pd(OAc)₂ / Neocuproine | O₂, PhCl, 100 °C | High | nih.gov |

| Pd/C | Toluene, Reflux | Good to High | rsc.org |

| PdHAP | Toluene, 120 °C, Ar | >99% | |

| MnO₂ | Benzene, Reflux | ~59% | rsc.org |

| o-Chloranil | Benzene, rt | Good | nih.gov |

| (PS-DPPBz)-Ir Complex | Toluene, 110 °C | High | smolecule.com |

Formation of Quinone and Diketone Derivatives

The benzenoid ring of this compound can be oxidized to form quinone derivatives, which are valuable structures in medicinal chemistry. This transformation typically proceeds through a multi-step sequence.

A common pathway involves the initial dehydrogenation of the indoline to 5-methoxy-7-methylindole as described above. The subsequent step requires cleavage of the C5-methoxy ether to unveil the corresponding 5-hydroxyindole (B134679). This demethylation can be achieved using reagents like boron tribromide (BBr₃). clockss.org

The resulting 5-hydroxyindole is then susceptible to oxidation to the corresponding indole-4,7-quinone. A highly effective reagent for this step is potassium nitrosodisulfonate, known as Fremy's salt, which is a stable radical that selectively oxidizes phenols and aromatic amines to quinones. vdoc.pub The oxidation of 5-hydroxyindoles with Fremy's salt is a key step in the synthesis of many natural and synthetic indolequinones. worktribe.comnih.gov Alternatively, ceric ammonium (B1175870) nitrate (CAN) can be used to oxidize 4-hydroxyindoles to the corresponding 4,7-quinones. clockss.org

A more direct, albeit mechanistically complex, pathway involves the oxidation of an indoline with Fremy's salt, which has been proposed to proceed through an unstable iminoquinone intermediate that subsequently isomerizes to a 5-hydroxyindole. chemrxiv.org This suggests a potential route to the quinone precursor directly from the indoline.

Rearrangement Reactions and Fragmentations Involving this compound Derivatives

While specific literature on rearrangement reactions starting directly from this compound is scarce, the reactivity of the closely related indole nucleus provides a framework for predicting its behavior. Indole derivatives are known to undergo a variety of rearrangement reactions, often under acidic conditions or catalyzed by transition metals. For instance, the Fischer indole synthesis itself involves a -sigmatropic rearrangement. rsc.org Given the indoline structure is a reduced form of indole, its derivatives can be precursors to or products of rearrangement processes.

One of the most relevant areas where the structural stability of this compound is probed is through mass spectrometry, which induces fragmentation. The fragmentation patterns are predictable based on the functional groups present. In mass spectrometry, energetically unstable molecular ions dissociate into smaller fragments, and these patterns provide structural information. wikipedia.org

For this compound, the fragmentation process would likely be initiated by the loss of an electron from the nitrogen lone pair or the aromatic π-system. Key fragmentation pathways can be predicted based on established principles for amines, ethers, and aromatic compounds. arizona.edulibretexts.org

Alpha-Cleavage: A common pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the cleavage of the C2-C3 bond within the five-membered ring.

Loss of Methyl Group: The methoxy and methyl substituents can be lost as methyl radicals (•CH₃), leading to fragment ions that are 15 mass units lighter than the parent ion.

Loss of Methoxy Group: Cleavage of the aryl-O bond can result in the loss of a methoxy radical (•OCH₃), a characteristic fragmentation for aryl methyl ethers.

Retro-Diels-Alder (RDA) Reaction: Though less common for this specific ring system, RDA-type fragmentation of the heterocyclic ring could occur, leading to the cleavage of two bonds and the formation of distinct radical cations.

In a study of the fragmentation of related 5-methoxy-N,N-dialkyltryptamines, key indole-related ions were observed, suggesting that the indole core, once formed from the indoline via dehydrogenation in the mass spectrometer, dictates the fragmentation. researchgate.net This indicates that a primary fragmentation step for this compound could be the loss of two hydrogen atoms to form the corresponding indole, followed by fragmentation of the indole ring system.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z | Putative Mechanism |

| Molecular Ion [M]⁺ | 163 | Electron Impact Ionization |

| Loss of H (M-1) | 162 | Cleavage adjacent to Nitrogen |

| Loss of Methyl (M-15) | 148 | Loss of •CH₃ from methoxy or ring |

| Loss of Methoxy (M-31) | 132 | Loss of •OCH₃ |

This table is predictive and based on general fragmentation principles.

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of this compound are crucial as they govern its behavior in different chemical environments, particularly its nucleophilicity and the potential for N-functionalization. The key functional group in this context is the secondary amine within the indoline ring.

Indoline itself has a pKa of approximately 4.9, indicating it is a weak base. sci-hub.se The substituents on the benzene ring of this compound modify this basicity. The 5-methoxy group is a strong electron-donating group through resonance, increasing the electron density on the aromatic ring and, to a lesser extent, the basicity of the nitrogen atom. The 7-methyl group is a weak electron-donating group through induction, which also slightly enhances the basicity. bhu.ac.in In contrast, electron-withdrawing groups, such as a nitro group, would significantly decrease the basicity of the indoline nitrogen.

The protonation of substituted indoles typically occurs at the C3 position in strongly acidic media to form a thermodynamically stable 3H-indolium cation, which retains the aromaticity of the benzene ring. bhu.ac.inbhu.ac.in However, for an indoline, which lacks the pyrrolic double bond, protonation occurs directly on the nitrogen atom, forming an indolinium ion.

The N-H proton of the indoline is weakly acidic, with a pKa value for indole's N-H proton being around 21 in DMSO. wikipedia.org This means that a very strong base, such as sodium hydride (NaH) or an organolithium reagent, is required to deprotonate the nitrogen. Once deprotonated, the resulting indolide anion is a potent nucleophile. The nature of the counter-ion (e.g., Na⁺ vs. MgBr⁺) can influence whether subsequent reactions with electrophiles occur at the nitrogen or at one of the carbon atoms. wikipedia.org

The basicity of the nitrogen atom is a critical factor in its reactivity. In electrophilic aromatic substitution reactions, protonation of the nitrogen under strongly acidic conditions can deactivate the ring system towards electrophilic attack. Conversely, the nucleophilicity of the neutral nitrogen allows it to participate in reactions such as alkylation, acylation, and Michael additions. The electron-donating methoxy and methyl groups enhance the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic substitution compared to unsubstituted indoline, with the positions ortho and para to the methoxy group being particularly activated.

Table 2: Comparison of Basicity in Indole and Related Compounds

| Compound | pKa of Conjugate Acid | Key Structural Feature | Reference |

| Indole | -3.6 | Aromatic pyrrole ring | bhu.ac.in |

| 2-Methylindole (B41428) | -0.3 | Electron-donating methyl group | bhu.ac.in |

| 3-Methylindole | -4.6 | Methyl group at C3 | bhu.ac.in |

| Indoline | ~4.9 | Saturated pyrrolidine ring | sci-hub.se |

This table provides context for the basicity of the indoline core.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition-metal-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of heterocyclic compounds, and this compound is a suitable substrate for such transformations. mdpi.comnih.gov Palladium-catalyzed reactions, in particular, are widely used for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The indoline scaffold offers several sites for cross-coupling reactions:

N-H Functionalization: The nitrogen atom can be arylated or vinylated via Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the indoline with an aryl or vinyl halide/triflate.

C-H Functionalization: Direct C-H activation is a modern and efficient strategy for functionalizing the aromatic ring. nih.govacs.org The electron-rich nature of the benzene ring in this compound, enhanced by the methoxy and methyl groups, makes it a good candidate for directed or non-directed C-H arylation, alkenylation, or alkylation. The directing-group-assisted C-H activation of indoles has been shown to be effective for functionalization at specific positions, such as C7. rsc.org While the 7-position is substituted in this case, C-H activation at other positions like C4 or C6 is plausible. Rhodium catalysts have been used for the regioselective C-H alkylation of substituted indoles. snnu.edu.cn

Functionalization of a Pre-functionalized Ring: A more traditional approach involves introducing a leaving group (e.g., bromine, iodine, or triflate) onto the aromatic ring, which can then participate in classic cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), or Sonogashira (with terminal alkynes). chim.itmdpi.com For example, bromination of the this compound core would likely occur at the C4 or C6 positions, providing a handle for subsequent palladium-catalyzed reactions. The synthesis of functionalized indoles often proceeds through such cross-coupling strategies. clockss.orguni-rostock.de

A review of methoxy-activated indoles highlights their utility in synthesis, including Sonogashira cross-coupling reactions on brominated 5,6-dimethoxyindoles to introduce alkynyl substituents. chim.it This demonstrates the feasibility of applying such methods to the this compound system.

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Site on Indoline | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | C4, C6 (after halogenation) | Pd(PPh₃)₄, Base |

| Buchwald-Hartwig | Aryl/Vinyl Halide | C-N | N1 | Pd(OAc)₂, Ligand, Base |

| Heck | Alkene | C-C | C4, C6 (after halogenation) | Pd(OAc)₂, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C | C4, C6 (after halogenation) | PdCl₂(PPh₃)₂, CuI, Base |

| Direct C-H Arylation | Aryl Halide | C-C | C4, C6 | Pd(OAc)₂, Ligand, Oxidant |

Advanced Spectroscopic Characterization and Computational Studies of 5 Methoxy 7 Methylindoline

High-Resolution Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic methods provides a comprehensive understanding of the molecular architecture of 5-Methoxy-7-methylindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra offer critical data for positional and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of an indoline (B122111) derivative provides characteristic signals for the aromatic, methoxy (B1213986), and methyl protons. For a related compound, 1-methylindoline, the aromatic protons appear as a multiplet between δ 7.15 and 7.29 ppm, while the methyl protons show a singlet at δ 2.73 ppm. rsc.org In a similar vein, the ¹H NMR spectrum of 5-methoxy-2-methylindole (B121554) shows signals for aromatic protons between δ 6.12 and 7.67 ppm, with the methoxy group appearing at δ 3.819 ppm and the methyl group at δ 2.345 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. In 1-methylindoline, the carbon signals are observed at δ 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, and 19.28 ppm. rsc.org For N,N,3-trimethylaniline, a structurally related compound, the aromatic carbons resonate at δ 150.66, 138.71, 128.91, 117.72, 113.52, and 109.97 ppm, with the methyl carbons appearing at δ 40.73 and 21.87 ppm. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY and HMBC, are instrumental in establishing connectivity between protons and carbons. These methods help in the unambiguous assignment of all signals and provide insights into the spatial relationships between different parts of the molecule. libretexts.org For instance, NOESY experiments can identify spatial proximity between different groups, which is crucial for confirming regioselectivity in substituted indoles.

Table 1: Representative NMR Data for Indoline and Indole (B1671886) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Methylindoline | ¹H | 7.15-7.29 (m, aromatic), 2.73 (s, N-CH₃) |

| ¹³C | 150.14, 129.08, 116.38, 113.29, 48.88, 29.75, 19.28 | |

| 5-Methoxy-2-methylindole | ¹H | 6.12-7.67 (aromatic), 3.819 (s, OCH₃), 2.345 (s, CH₃) |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present. In indole derivatives, the N-H stretch typically appears as a broad band around 3400 cm⁻¹. vulcanchem.com The IR spectrum of a related compound, 5-methoxy-2-methyl-3-indoleacetic acid, shows characteristic absorptions for its functional groups. nih.gov For other indole derivatives, characteristic peaks include those for C=O stretching and aromatic C-H vibrations. ias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an indole derivative typically shows absorption bands corresponding to π-π* transitions of the aromatic system. For instance, the biotransformation products of 5-methoxyindole (B15748) exhibit maximum absorption wavelengths that are characteristic of their electronic structure. researchgate.net Studies on N-methylindoline have also utilized UV spectroscopy to understand the electronic properties and conformational freedom of the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is essential for confirming the molecular weight of a compound and analyzing its fragmentation pattern. The molecular weight of this compound is 163.22 g/mol . chemscene.com In the mass spectrum of a related compound, tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate, a distinct [M+H]⁺ peak is observed at m/z 262.2. The fragmentation pattern provides valuable information for structural elucidation.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling serve as powerful tools to complement experimental data and provide deeper insights into the electronic structure, conformational preferences, and reactivity of molecules. Density Functional Theory (DFT) calculations are commonly employed for this purpose.

For indole derivatives, DFT calculations using basis sets like 6-31G(d) for geometry optimization and higher-level basis sets like 6-311+G(d,p) for energy refinements can provide detailed information about molecular properties. These computational studies can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental data for validation. Furthermore, molecular modeling can be used to study the interactions of indole derivatives with biological targets, providing insights into their potential pharmacological activity. acs.org INDO molecular orbital calculations have been used to study the electronic structures and coupling constants in N-substituted indoles. journals.co.za

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of indoline derivatives. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology's application to analogous indole structures provides significant insight into what can be expected for this compound. DFT calculations are instrumental in optimizing molecular geometry, predicting electronic properties, and understanding the reactivity of molecules.

For instance, studies on related indole derivatives, such as 5-methoxy-2-methyl-3-indoleacetic acid, utilize DFT calculations with functionals like B3LYP and basis sets such as 6-31G(d) for geometry optimization. Such analyses help in determining key structural parameters like bond lengths and angles. Higher-level calculations can refine energy predictions and elucidate the electronic landscape, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's electronic excitation properties and kinetic stability.

Recent research on the formylation of 5-methoxy-7-methylindole demonstrated the use of DFT to corroborate experimental findings, highlighting its utility in understanding reaction mechanisms and structural dynamics. rsc.org For many indole derivatives, DFT is also employed to calculate reactivity indices and map electrostatic potential surfaces, which are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Physicochemical Properties for Indoline Derivatives This table presents computationally predicted properties for indoline-related structures, illustrating the type of data obtained through DFT and other computational methods.

| Property | Value (for this compound) chemscene.com | Value (for 5-methoxy-7-methyl-1H-indole-4-carbaldehyde) nih.gov |

| Molecular Formula | C₁₀H₁₃NO | C₁₁H₁₁NO₂ |

| Molecular Weight | 163.22 g/mol | 189.21 g/mol |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | 42.1 Ų |

| logP | 1.97 | 1.8 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Rotatable Bonds | 1 | 1 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules, revealing their conformational landscapes and the nature of their interactions with their environment over time. For complex molecules like indoline derivatives, MD simulations are essential for understanding how they behave in solution or interact with biological targets.

In a study of indole derivatives as Pim-1 kinase inhibitors, a 10-nanosecond MD simulation showed that the designed molecule formed a stable complex with the protein, with an averaged RMSD of 1.95 Å. tandfonline.com Such simulations are crucial for validating the results of molecular docking and for understanding the key intermolecular interactions, such as hydrogen bonds and pi-alkyl interactions, that stabilize the ligand-protein complex. tandfonline.comphyschemres.org Furthermore, MD simulations have been employed to study the adsorption of indole derivatives on surfaces, providing insights into their interaction energies and preferred orientations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov This approach is widely used in the design of new molecules, including those based on the indoline and indole scaffold.

QSAR studies on indole derivatives have been successful in developing predictive models for various applications. These models are built by calculating a set of molecular descriptors that quantify different aspects of the molecules' physicochemical properties. Statistical methods, such as multiple linear regression (MLR) and support vector machines (SVM), are then used to create a mathematical equation relating these descriptors to the observed activity. tandfonline.comarchivepp.com

For example, a QSAR study on indole derivatives as antifungal agents against Candida albicans used descriptors calculated via DFT and Dragon software to build a predictive model with a high correlation coefficient (R = 0.8879). tandfonline.com Another study on indeno[1,2-b]indole (B1252910) derivatives developed a robust QSAR model to predict inhibitory activity against the CK2 enzyme, which was then used to screen other compound libraries. nih.gov The statistical quality of a QSAR model is typically assessed by its correlation coefficient (R²), cross-validated correlation coefficient (q²), and its ability to predict the activity of an external test set of compounds. nih.govmdpi.com

Table 2: Example of Descriptors Used in QSAR Models for Indole Derivatives This table lists descriptors that have been identified as significant in various QSAR studies of indole derivatives.

| Descriptor Type | Example Descriptors | Associated Activity/Property | Reference |

| 2D Autocorrelations | MATS6e, GATS8e | Hepatitis Treatment | archivepp.com |

| GETAWAY | HATS3p | Antifungal Activity | tandfonline.com |

| 3D-MoRSE | Mor22v | Hepatitis Treatment | archivepp.com |

| RDF | RDF045 | Antifungal Activity | tandfonline.com |

| Constitutional | Mp (Mean atomic polarizability) | Hepatitis Treatment | archivepp.com |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Ab initio and semi-empirical methods are two major classes of quantum chemistry calculations used to determine the electronic properties of molecules. Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without using experimental data, relying only on physical constants. wikipedia.org In contrast, semi-empirical methods simplify these calculations by incorporating some experimental parameters, making them computationally faster but potentially less accurate. scribd.comlibretexts.org

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to calculating molecular properties. wikipedia.org However, their high computational cost often limits their application to smaller molecules. libretexts.org

Semi-empirical methods (like AM1 and PM3) offer a compromise between accuracy and computational expense. scribd.comresearchgate.net They are particularly useful for larger systems where ab initio or DFT calculations would be prohibitively time-consuming. scribd.com These methods are capable of addressing electronic questions like transitions, dipole moments, and bond formation. libretexts.org The choice between ab initio, DFT, and semi-empirical methods depends on the specific research question, the size of the molecule, and the desired level of accuracy. nih.gov For novel systems or excited states where empirical data is lacking, ab initio methods are essential. libretexts.org

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of small molecules in order to identify those structures which are most likely to possess a desired property, such as binding to a specific target. This process is significantly faster and more cost-effective than traditional high-throughput screening. jetir.org Virtual screening can be broadly categorized into structure-based and ligand-based approaches.

Ligand-based virtual screening relies on the knowledge of other molecules that are known to be active. nih.gov A common method involves searching a database for molecules with a similar structure to a known active compound. For example, a study identified potent inhibitors of M. tuberculosis DNA gyrase by using a known indole derivative inhibitor as a template to screen a database of over 490,000 compounds, filtering for 60% structural similarity. nih.govacs.org This initial filtering significantly narrows down the number of candidates for further analysis.

Structure-based virtual screening uses the three-dimensional structure of the target, often a protein, to dock candidate molecules into the binding site and estimate the strength of the interaction. jetir.org Both approaches are often used in concert. Following virtual screening, the top-ranked "hit" compounds are typically subjected to more detailed computational analysis, such as MD simulations, and eventually experimental validation. dergipark.org.trresearchgate.net These approaches have been successfully applied to identify novel indole derivatives for various targets. nih.govjetir.org

Applications of 5 Methoxy 7 Methylindoline As a Chemical Scaffold in Research

Role as a Precursor in the Synthesis of Complex Organic Molecules

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and natural product synthesis. The specific substitution pattern of 5-Methoxy-7-methylindoline provides chemists with a versatile starting point for the construction of a diverse array of intricate molecules.

Building Block for Natural Product Synthesis

While direct total syntheses of natural products starting from this compound are not extensively documented in publicly available literature, the broader class of methoxy-substituted indoles and indolines are crucial intermediates in the synthesis of numerous indole (B1671886) alkaloids. nih.gov The presence of the methoxy (B1213986) group can influence the reactivity and electronic properties of the indole ring system, guiding synthetic transformations towards the desired natural product core. chim.it The general strategies for synthesizing indole alkaloids often involve the construction of the indole or indoline nucleus at a key step, and substituted precursors like this compound offer a strategic advantage by incorporating desired functionality from the outset.

Intermediate in the Development of Advanced Heterocyclic Compounds

The chemical reactivity of the indoline nucleus allows for its elaboration into a variety of more complex heterocyclic systems. Research has shown that indole derivatives can be utilized in multicomponent reactions to assemble intricate molecular frameworks. For instance, indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, have been synthesized through modular assembly processes. While not specifying this compound, these methodologies are often applicable to a broad range of substituted indoles.

Furthermore, the synthesis of novel 5:7:5-fused diimidazodiazepine ring systems has been reported, highlighting the potential of heterocyclic precursors to form complex, multi-ring structures. sigmaaldrich.com The development of such advanced heterocyclic compounds is of significant interest due to their potential biological activities. dokumen.pubresearchgate.net

Scaffold for the Construction of Polycyclic and Fused Ring Systems

The use of this compound as a scaffold for constructing polycyclic and fused ring systems is a promising area of research. Studies on the synthesis of polycyclic fused indoline scaffolds have demonstrated that indoles bearing electron-donating groups, such as a 5-methoxy and a 7-methyl group, are well-tolerated substrates in cycloaddition reactions. chim.it

For example, in zinc(II)-catalyzed divergent syntheses, functionalized polycyclic indolines can be formed through formal [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. The electronic nature of the substituents on the indole ring can act as a chemical switch, directing the reaction towards different product outcomes. The presence of both a methoxy and a methyl group, as in this compound, would likely influence the reactivity and regioselectivity of such cycloadditions, offering a pathway to novel and complex fused systems.

Below is a table summarizing the types of fused ring systems that can potentially be synthesized from indole scaffolds with electron-donating substituents:

| Reaction Type | Reactants | Resulting Fused System | Potential Application |

| [4 + 2] Cycloaddition | Indole, 1,2-Diaza-1,3-diene | Tetrahydro-1H-pyridazino[3,4-b]indole | Pharmaceutical Scaffolds |

| [3 + 2] Cycloaddition | Indole, 1,2-Diaza-1,3-diene | Tetrahydropyrrolo[2,3-b]indole | Bioactive Molecules |

Functionalization for Material Science Applications

The unique electronic and photophysical properties of indole derivatives have led to their exploration in the field of material science. Functionalization of the this compound core could lead to the development of novel organic materials with tailored properties for various applications.

Derivatization for Tailored Properties in Organic Materials

The derivatization of indoles is a key strategy for fine-tuning their properties for use in organic materials. The introduction of various functional groups can influence properties such as solubility, thermal stability, and electronic behavior. For instance, the synthesis of functional polyesters and polyethers containing indole moieties has been reported. mdpi.com These polymers can exhibit interesting properties, such as high-resistance organic semiconductivity. The specific substituents on the this compound ring would likely impact the polymerization process and the final properties of the resulting material.

Role in Organic Electronic and Photonic Devices

While there is no direct evidence of this compound being used in organic electronic and photonic devices, the broader class of indole derivatives has shown promise in these areas. The photophysical properties of methoxy-substituted indoles have been studied, revealing insights into their excited-state behavior. researchgate.net Such studies are crucial for designing molecules for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

The development of conductive polymers from indole precursors has also been an area of interest. google.com The ability to form polymers with tunable conductivity opens up possibilities for their use in various electronic components. Further research into the derivatization and polymerization of this compound could lead to the creation of novel materials for these advanced applications.

Mechanistic Probes in Biological Systems

The indoline scaffold, characterized by its bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a versatile framework in medicinal chemistry and chemical biology. The specific derivative, this compound, incorporates methoxy and methyl groups, which can significantly influence its physicochemical properties and biological interactions. These substitutions allow the compound to be used as a mechanistic probe to investigate complex biological processes. Its utility stems from the ability to systematically modify its structure and observe the resulting effects on molecular interactions, enzyme activity, and cellular signaling pathways, thereby elucidating the underlying mechanisms of action.

Exploration of Molecular Recognition and Binding Sites

The this compound scaffold is valuable for exploring molecular recognition, the process by which molecules selectively bind to specific receptors or enzyme active sites. The precise arrangement of its functional groups allows it to interact with biological targets through various non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Research on related methoxyindoles and methylindoles demonstrates how subtle structural modifications to the indole core dictate binding affinity and functional outcome at a given binding site. Molecular modeling and docking studies on the Aryl Hydrocarbon Receptor (AhR) have shown that agonists and antagonists, despite being structurally similar, can adopt unique binding modes within the same pocket. nih.govresearchgate.net For instance, analysis of the AhR binding pocket revealed that compounds like 4-methylindole (B103444) and 7-methoxyindole (B1360046) can bind simultaneously, leading to synergistic interactions. nih.govresearchgate.net This highlights the sensitivity of the receptor's binding site to the specific placement of methyl and methoxy groups on the indole ring.

Similarly, in the context of enzyme inhibition, the indoline scaffold serves as a key "molecular seed" for inhibitor design. acs.org Docking studies of indoline-based derivatives into the active site of enzymes like 5-lipoxygenase (5-LOX) show that the scaffold's ability to be properly accommodated within the binding pocket is a prerequisite for inhibitory activity. acs.org The exploration of different substituents on the indoline nitrogen helps to probe the dimensions of the binding site and optimize interactions with key catalytic residues. acs.org These studies underscore how the core structure of compounds like this compound can be used to map the topology and chemical environment of biological binding sites, providing crucial insights for rational drug design.

Studies on Enzyme Inhibition Mechanisms

The indoline framework is instrumental in the development of probes for studying enzyme inhibition mechanisms. An inhibitor's mechanism describes how it interferes with an enzyme's activity, with common types being competitive, non-competitive, and uncompetitive inhibition. nih.gov Competitive inhibitors, for example, are often structurally similar to the enzyme's natural substrate and bind to the active site, thereby preventing the substrate from binding. wikipedia.orglibretexts.org

Derivatives of the methoxy-indole scaffold have been designed as mechanism-based inhibitors to target specific enzymes. For example, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a complex indole derivative, was identified as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in various cancers. researchgate.net This demonstrates that the methoxy-indole core can be incorporated into more complex molecules to achieve potent and specific enzyme inhibition.

Furthermore, research into indoline-based compounds has led to the discovery of dual inhibitors targeting multiple enzymes, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. acs.org By systematically modifying the indoline scaffold, researchers can develop structure-activity relationships (SAR) that clarify how different parts of the molecule contribute to the inhibition of each enzyme. acs.org For instance, one study identified an indoline derivative that showed potent inhibition of 5-LOX, with an IC₅₀ value of 0.45 µM against the isolated enzyme. acs.org Such studies are critical for understanding how to design selective or multi-target inhibitors.

| Compound Scaffold | Target Enzyme(s) | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| Indoline Derivative (Compound 43) | 5-Lipoxygenase (5-LOX) | 0.45 ± 0.11 µM (isolated enzyme) | acs.org |

| Indoline Derivative (Compound 73) | 5-LOX / sEH | 0.41 ± 0.01 µM (5-LOX) / 0.43 ± 0.10 µM (sEH) | acs.org |

| Methoxy-indole-dione Derivative | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Mechanism-based inhibitor | researchgate.net |

Modulation of Receptor Activity (e.g., Aryl Hydrocarbon Receptor, AhR) for Mechanistic Studies

The this compound scaffold is highly relevant for probing the activity of receptors, particularly the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that plays a role in regulating the metabolism of foreign substances and various physiological processes. nih.govmdpi.com Upon binding to a ligand, AhR translocates to the nucleus, forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, thereby modulating their expression. mdpi.comnih.gov

Studies on a range of methylated and methoxylated indoles have revealed that these compounds can act as potent modulators of human AhR, functioning as full agonists, partial agonists, or antagonists. nih.govresearchgate.net The specific activity depends on the precise chemical structure. For example, 7-methoxyindole was identified as an effective AhR agonist, achieving 80% of the maximum response relative to the potent agonist dioxin. nih.govresearchgate.net The use of such probes in mechanistic studies has confirmed their ability to induce the nuclear translocation of AhR and promote its binding to the promoter of target genes like CYP1A1. nih.govresearchgate.net The activation of AhR by indole compounds has been shown to influence other signaling pathways, including its ability to decrease androgen receptor (AR) activity in prostate cancer cells. nih.gov

By using compounds like this compound and its analogues, researchers can dissect the AhR signaling pathway and understand how ligand-receptor interactions translate into specific cellular responses.

| Compound | AhR Activity Type | Relative Efficacy (Eₘₐₓ vs. Dioxin) | Reference |

|---|---|---|---|

| 4-Me-indole | Agonist | 134% | nih.gov |

| 6-Me-indole | Agonist | 91% | nih.gov |

| 7-MeO-indole | Agonist | 80% | nih.gov |

| 3-Me-indole | Antagonist | IC₅₀ = 19 µM | nih.gov |

| 2,3-diMe-indole | Antagonist | IC₅₀ = 11 µM | nih.gov |

Investigation of Cellular Pathway Perturbation Mechanisms

Chemical probes based on the this compound scaffold are effective tools for inducing and studying cellular pathway perturbations. A perturbation is a disruption to the normal state of a biological system, and analyzing the response to such a disruption can reveal the function of genes and proteins within a signaling network. nih.gov The interaction of a small molecule with its target can trigger a cascade of downstream events, altering the activity of multiple pathways.

The modulation of the AhR pathway by indole derivatives serves as a clear example of cellular pathway perturbation. frontiersin.org Activation of AhR by a ligand like 7-methoxyindole perturbs the transcriptional program of the cell, leading to the upregulation of xenobiotic-metabolizing enzymes such as CYP1A1. nih.govresearchgate.net This effect can be quantified using techniques like reporter gene assays, which measure the transcriptional activity driven by AhR, and RT-PCR, which measures changes in the mRNA levels of target genes. nih.gov

By perturbing the AhR pathway, these compounds can also be used to study the crosstalk between different signaling networks. For instance, AhR activation has been shown to result in the degradation of the androgen receptor (AR), indicating a functional link between these two pathways that can be exploited for therapeutic purposes. nih.gov The use of computational methods to analyze transcriptional signatures following chemical perturbation can further help in identifying the affected signaling pathways and predicting the mechanism of action of the probing compound. biorxiv.org

Future Research Trajectories and Interdisciplinary Perspectives

Advancing Synthetic Methodologies

The development of novel and sustainable synthetic routes to 5-Methoxy-7-methylindoline and other indoline (B122111) derivatives is a primary focus of ongoing research. Traditional methods like the Fischer, Bischler, and Hemetsberger syntheses have been instrumental, but modern chemistry seeks more efficient and environmentally benign alternatives. creative-proteomics.comrsc.orgijlpr.com Recent advancements include one-pot and tandem strategies that integrate redox and hydrogenation reactions, streamlining the synthesis of the indole (B1671886) core from precursors like nitroarenes. rsc.org

Flow chemistry is emerging as a powerful tool for the synthesis of indoline derivatives. researchgate.net This technique allows for precise control over reaction parameters, leading to higher yields and reduced side reactions. For instance, a microflow synthesis method has been developed for indole derivatives that completes the reaction in milliseconds, effectively preventing the formation of unwanted byproducts. labmanager.com Such ultrafast methods could be adapted for the synthesis of this compound, enhancing efficiency and scalability. labmanager.com

Innovations in Analytical Techniques

The integration of advanced analytical techniques is crucial for real-time reaction monitoring and the discovery of new indoline-based compounds. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for the analysis of indole derivatives. creative-proteomics.com For more complex reaction sequences, in-line infrared (IR) monitoring coupled with software applications like LabVIEW enables precise control over reagent addition by monitoring the concentration of reaction intermediates in real-time. researchgate.net This approach facilitates the optimization of reaction conditions and the discovery of novel synthetic pathways.

The Role of Computational Chemistry

Computational design and the prediction of novel indoline-based scaffolds with tunable properties are revolutionizing the field. nih.govresearchgate.net Molecular docking and dynamics simulations are employed to predict the interaction of indoline derivatives with biological targets, such as enzymes and receptors. nih.govresearchgate.net For example, computational studies have been used to design indoline derivatives as potent antimicrobials by predicting their binding affinity to DNA gyrase B. nih.govresearchgate.net These in silico methods not only accelerate the discovery of new drug candidates but also provide insights into their potential pharmacological and pharmacokinetic properties. nih.govacs.org

A Confluence of Disciplines

The future of indoline research lies at the intersection of organic chemistry, materials science, and chemical biology. Indole derivatives are not only pivotal in drug discovery but also find applications in the development of advanced materials. nih.govrsc.org Their unique electronic and steric properties make them attractive for creating novel catalysts and functional materials. acs.org The cross-disciplinary approach allows for the design of indole-based compounds with multifaceted applications, from anti-inflammatory drugs to components of organic light-emitting diodes (OLEDs). acs.orgnih.gov

Exploring New Catalytic Frontiers

The exploration of new catalytic systems is essential for expanding the synthetic utility of indoline transformations. nih.govresearchgate.net Nickel/photoredox dual catalysis has emerged as a powerful method for the synthesis of indolines from iodoacetanilides and alkenes, offering high regioselectivity. nih.gov This method leverages the multiple oxidation states of nickel to facilitate challenging C–N bond formations. nih.gov Other novel catalytic systems include cobalt(III)-carbene radicals for hydrogen atom transfer reactions and copper-N-heterocyclic carbene (NHC) complexes for various coupling reactions. acs.orgnih.govresearchgate.net These advancements in catalysis are paving the way for the synthesis of a diverse range of functionalized indoline derivatives with unique properties and applications.

Q & A

Q. What are the established synthetic methodologies for 5-Methoxy-7-methylindoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reducing 5-Methoxy-7-methylindole (an indole precursor) to its saturated indoline form via catalytic hydrogenation or borohydride-based methods . Optimization includes:

- Catalyst Selection : Use of palladium on carbon (Pd/C) or sodium cyanoborohydride under controlled hydrogen pressure.

- Solvent Systems : Polar aprotic solvents (e.g., methanol or ethanol) to enhance solubility and reaction homogeneity.

- Purity Control : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity ≥97% can be confirmed by HPLC, as validated for structurally similar indoles .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H and 13C NMR : Assign methoxy (-OCH₃) and methyl (-CH₃) substituents via chemical shifts (δ 3.7–3.9 ppm for methoxy; δ 2.3–2.5 ppm for methyl). Compare with indole analogs (e.g., 5-Methoxy-7-methylindole, InChIKey: YGPVRHHGKCQSIL-UHFFFAOYSA-N) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~177 g/mol for C10H13NO) via ESI-MS or EI-MS.

- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles, hydrogen bonding) using single-crystal data, as demonstrated for bis-indolylalkanes .

Advanced Research Questions

Q. How can researchers investigate the electronic and steric effects of substituents on this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in Suzuki-Miyaura couplings. Reference structural parameters from indole crystal data (e.g., C3–C4–C5 bond angles: 120.2°) .

- Experimental Validation : Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh₃)₄) to assess steric hindrance from the methyl group. Monitor reaction progress via in-situ FTIR or GC-MS .

Q. What experimental approaches are effective in resolving discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Standardized Protocols : Reproduce assays under controlled conditions (pH, temperature, cell lines) per guidelines for experimental reproducibility .

- Orthogonal Assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and target-specific (e.g., enzyme inhibition) methods.

- Purity Verification : Address conflicting results by confirming compound purity via HPLC (≥97%) and eliminating contaminants (e.g., residual solvents) .

Q. How should researchers design experiments to study the metabolic stability of this compound derivatives in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Assays : Incubate derivatives with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to methoxy positions to enhance metabolic resistance, guided by QSAR models .

- Comparative Analysis : Benchmark against indole derivatives (e.g., 5-Methoxy-7-methylindole) to assess saturation’s impact on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.